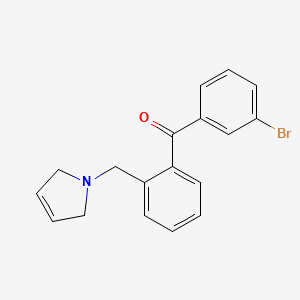

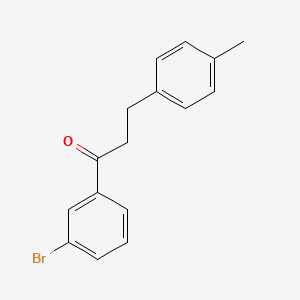

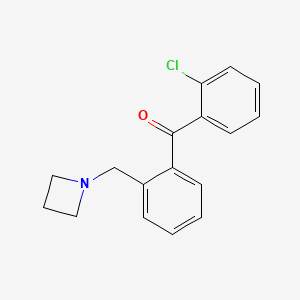

![molecular formula C11H9ClN2O4 B1293018 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid CAS No. 1119450-89-3](/img/structure/B1293018.png)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from simple precursors. For instance, one study describes the synthesis of novel heterocyclic compounds derived from a triazolyl acetohydrazide, which was used as a starting compound to produce a series of thiosemicarbazides and oxadiazole derivatives through cyclization and aminomethylation reactions . Another paper outlines a three-step synthesis process to create an oxadiazole derivative starting from methoxybenzohydrazide, involving the formation of a hydrazone, cyclization to oxadiazole, and final treatment with hydrazine hydrate . These methods highlight the complexity and versatility of synthetic routes in the creation of oxadiazole-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole rings is characterized by the presence of nitrogen and oxygen atoms within a five-membered ring, which can significantly influence the electronic properties and reactivity of the molecule. The papers provided do not directly analyze the molecular structure of "3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid," but they do discuss the characterization of similar compounds using techniques such as IR, NMR, and mass spectrometry . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be quite diverse, as indicated by the various reactions they undergo. For example, the thermolysis of a methoxyoxadiazoline compound leads to a cascade of reactions, including the formation of carbenes, ylides, and diazo compounds . Another study reports the thermolysis of a different oxadiazoline derivative, resulting in a complex sequence of reactions involving carbene intermediates . These studies demonstrate the potential of oxadiazole derivatives to participate in a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as nitrogen and oxygen in the oxadiazole ring can affect the compound's polarity, solubility, and stability. The papers provided do not offer specific details on the physical and chemical properties of "3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid," but they do report on the biological activities of related compounds, such as lipase and α-glucosidase inhibition , as well as agonistic and antagonistic effects on 5-HT4 receptors . These properties are crucial for the potential therapeutic applications of these compounds.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4/c1-17-8-3-2-6(11(15)16)4-7(8)10-13-9(5-12)18-14-10/h2-4H,5H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQWJGVKUUSNRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)C2=NOC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

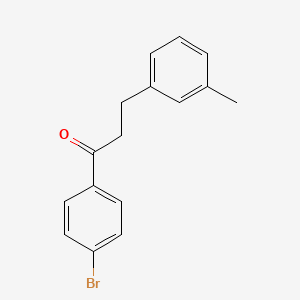

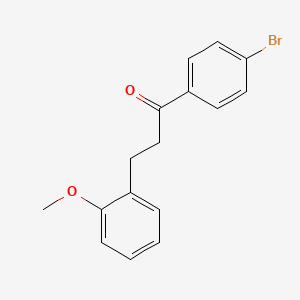

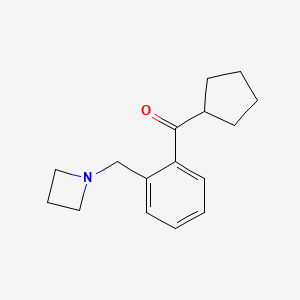

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)